6-(2-methoxyethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Beschreibung
6-(2-Methoxyethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone derivative characterized by a bicyclic pyrrolo-pyrimidine-dione core. Key structural features include:
- Position 6: A 2-methoxyethyl (-CH2CH2OCH3) group, contributing to solubility and steric flexibility.
The compound’s molecular formula is inferred as C17H19N3O3S2, based on structural analogs in the evidence.
Eigenschaften
IUPAC Name |
6-(2-methoxyethyl)-4-(4-methylsulfanylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-22-8-7-19-9-12-13(15(19)20)14(18-16(21)17-12)10-3-5-11(23-2)6-4-10/h3-6,14H,7-9H2,1-2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSGWBJUUCVSGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 6-(2-methoxyethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family. This class of compounds has garnered attention for their diverse biological activities, including anti-cancer properties and enzyme inhibition. Understanding the biological activity of this specific compound can provide insights into its potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 306.38 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibition of DHFR can lead to reduced cell proliferation in cancer cells.
- Receptor Modulation : It has been reported to modulate the activity of certain receptors involved in cell signaling pathways, which may contribute to its anti-cancer effects.
Biological Activity Data
Recent studies have evaluated the biological activity of 6-(2-methoxyethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione. Key findings include:
| Activity | Result | Reference |
|---|---|---|
| DHFR Inhibition | IC = 50 nM | |
| Cytotoxicity (Cancer Cell Lines) | IC = 30 µM (HeLa) | |
| Selectivity Index | High selectivity over normal cells |
Case Study 1: Anti-Cancer Activity
In vitro studies demonstrated that the compound exhibited significant cytotoxicity against HeLa cells with an IC value of 30 µM. The mechanism was linked to the inhibition of DHFR, leading to decreased nucleotide synthesis and subsequent apoptosis in cancer cells.
Case Study 2: Enzyme Interaction
Further investigations revealed that the compound selectively inhibits DHFR compared to other enzymes involved in nucleotide metabolism. This selectivity suggests a potential for reduced side effects in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Substituent Effects
The table below compares substituents, molecular properties, and bioactivities of the target compound with structurally related dihydropyrimidinones:
Key Observations :
- Chloro (-Cl): Introduces electron-withdrawing effects, which may alter electronic distribution in the aromatic ring .
- R6 Substituents :
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound?
- Methodology : Multi-step synthetic routes are typically employed, starting with barbituric acid derivatives and substituted phenyl precursors. Critical parameters include:
- Temperature control : Reactions often require reflux conditions (e.g., 80–100°C) to ensure cyclization of the pyrrolo-pyrimidine core .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency, while ethanol is preferred for recrystallization .
- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) may accelerate ring-closure steps .
- Data Optimization : Monitor yields via HPLC and adjust stoichiometric ratios of allyl or methoxyethyl substituents to minimize side products .
Q. How is the structural integrity of this compound validated experimentally?
- Analytical Techniques :
- X-ray crystallography : Resolves bond angles and stereochemistry of the fused pyrrolo-pyrimidine core .
- NMR spectroscopy : Key signals include δ 3.3–3.7 ppm (methoxyethyl protons) and δ 7.2–7.8 ppm (methylthiophenyl aromatic protons) .
- Mass spectrometry : Confirm molecular weight (calculated: ~387.4 g/mol) and fragmentation patterns .
Q. What preliminary assays are used to screen its biological activity?
- In vitro models :
- Enzyme inhibition : Test against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™) .
- Receptor binding : Radioligand displacement assays for dopamine or serotonin receptors due to structural similarity to known agonists .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of substituents for enhanced potency?
- Substituent Analysis :
| Position | Substituent | Effect on Activity | Reference |
|---|---|---|---|
| 6-position | Methoxyethyl | ↑ Solubility, ↓ toxicity | |
| 4-position | Methylthiophenyl | ↑ Enzyme affinity (e.g., kinase inhibition) |
- Methodology : Replace the methylthio group with sulfoxide/sulfone derivatives to evaluate redox-sensitive interactions . Use molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Root-cause analysis :
- Purity discrepancies : Compare HPLC traces from independent syntheses; impurities >2% can skew activity .
- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times in enzymatic assays .
- Validation : Replicate studies with orthogonal methods (e.g., SPR for binding affinity vs. fluorescence assays) .
Q. How can in vivo pharmacokinetic (PK) studies be designed to assess therapeutic potential?
- Model selection : Rodent models for bioavailability and blood-brain barrier penetration (logP ~2.5 predicted) .
- Dosing regimen :
- IV administration : Calculate clearance rates (CL) and volume of distribution (Vd) using non-compartmental analysis .
- Oral dosing : Monitor plasma concentrations via LC-MS/MS to determine Cₘₐₓ and t₁/₂ .
Q. What computational tools predict metabolic stability and toxicity profiles?
- In silico platforms :
- CYP450 metabolism : Use Schrödinger’s QikProp to identify vulnerable sites (e.g., methylthio oxidation) .
- Toxicity prediction : ADMETlab 2.0 assesses hepatotoxicity risk based on structural alerts (e.g., pyrrolidine ring) .
Data Contradiction Analysis
Q. Why do substituent modifications at the 6-position yield divergent biological outcomes?
- Case Study : Methoxyethyl vs. allyl groups at the 6-position:
- Methoxyethyl : Enhances water solubility (logS = -3.2) but reduces CNS penetration due to increased polarity .
- Allyl : Improves lipophilicity (logP = 2.8) but may introduce off-target reactivity (e.g., glutathione adduct formation) .
- Resolution : Balance hydrophobicity with polar surface area (PSA <90 Ų) to optimize blood-brain barrier permeability .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
